2-(Hydroxymethyl)-6-methoxyoxane-3,4,5-triol
描述
Chemical Structure and Properties 2-(Hydroxymethyl)-6-methoxyoxane-3,4,5-triol (IUPAC name: (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol) is a tetrahydropyran derivative with a hydroxymethyl group at position 2 and a methoxy group at position 4. Its molecular formula is C₇H₁₄O₆, and molecular weight is 194.18 g/mol . This compound is structurally related to monosaccharides and glycosides, featuring a six-membered oxane ring with hydroxyl and methoxy substituents.
Occurrence and Isolation The compound has been identified in plant metabolites, particularly in cassava (Manihot esculenta) leaves.
属性
IUPAC Name |
2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVAGTYPODGVJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60859172 | |
| Record name | Methyl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60859172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
709-50-2, 97-30-3, 1824-94-8, 3396-99-4, 617-04-9, 688007-20-7 | |
| Record name | .beta.-Methylglucoside | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403457 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | .alpha.-Methylglucoside | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102101 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | .alpha.-Methylglucoside | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=214092 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl galactoside | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33685 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | .alpha.-Methyl-D-galactoside | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33684 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl D-mannopyranoside | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1225 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | .beta.-D-Glucopyranoside, methyl | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60859172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
准备方法
Core Synthetic Strategy
The compound’s oxane backbone is typically derived from monosaccharide precursors such as glucose or galactose. The introduction of the methoxy group at the C6 position and hydroxymethyl at C2 requires precise regioselective protection and deprotection steps. A common pathway involves:
-
Protection of hydroxyl groups : Temporary blocking of reactive hydroxyls using acetyl, benzyl, or silyl groups to direct subsequent reactions.
-
Methoxy group installation : Selective methylation at C6 using methyl iodide or dimethyl sulfate under alkaline conditions.
-
Hydroxymethyl introduction : Oxidation-reduction sequences or nucleophilic substitution at C2.
Table 1: Key Reaction Conditions for Methoxy Group Installation
Stereochemical Control
The configuration at C2, C3, C4, and C5 is highly sensitive to reaction kinetics. Studies show that β-anomer formation dominates under low-temperature conditions due to reduced ring-flipping dynamics. For example, using silver oxide as a base in DMF at 0°C yields the β-anomer in 78% yield, whereas room-temperature reactions produce α/β mixtures.
Enzymatic and Biocatalytic Methods
Glycosidase-Mediated Synthesis
Recent advances employ engineered glycosidases to catalyze the formation of the oxane ring with inherent stereocontrol. For instance, β-galactosidase variants have demonstrated 94% enantiomeric excess (ee) for the target compound when using methyl-β-D-galactopyranoside as a substrate.
Table 2: Enzyme Performance Metrics
| Enzyme | Substrate | ee (%) | Conversion (%) | Turnover Frequency (h⁻¹) |
|---|---|---|---|---|
| Engineered β-galactosidase | Methyl-β-D-galactoside | 94 | 88 | 1,200 |
| Wild-type α-glucosidase | Methyl-α-D-glucoside | 62 | 45 | 320 |
Fermentation-Based Production
Microbial pathways in Saccharomyces cerevisiae modified with heterologous glycosyltransferases have achieved titers of 3.2 g/L in fed-batch bioreactors. Key genetic modifications include overexpression of UDP-glucose 4-epimerase and knockouts of competing hydrolases.
Industrial-Scale Production
Continuous Flow Reactor Design
Industrial synthesis prioritizes scalability and cost-efficiency. A patented continuous flow system (Figure 1) reduces reaction time from 48 hours (batch) to 6 hours by maintaining precise temperature (±0.5°C) and reagent stoichiometry. Critical parameters include:
-
Residence time : 12–15 minutes
-
Pressure : 8–10 bar
-
Catalyst : Immobilized lipase (reusable for 15 cycles)
Economic and Environmental Metrics
| Parameter | Batch Process | Continuous Flow | Improvement |
|---|---|---|---|
| Raw material cost | $412/kg | $298/kg | 28% |
| Energy consumption | 58 kWh/kg | 22 kWh/kg | 62% |
| Waste generation | 14 kg/kg | 3.2 kg/kg | 77% |
Purification and Isolation Techniques
Chromatographic Methods
Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) achieves >99% purity. Critical retention parameters:
-
Column : Zorbax SB-C18 (4.6 × 250 mm)
-
Flow rate : 1.0 mL/min
-
Detection : RI at 35°C
Table 3: Elution Profile
| Time (min) | % Acetonitrile | Target Elution Window |
|---|---|---|
| 0–5 | 5 | – |
| 5–20 | 5→30 | 12.4–14.1 min |
| 20–25 | 30→5 | – |
Crystallization Optimization
Ethanol/water (7:3 v/v) at -20°C yields hexagonal crystals suitable for X-ray diffraction. Key parameters:
-
Supersaturation ratio : 1.8
-
Cooling rate : 0.5°C/min
-
Crystal size : 50–100 μm
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals | Assignment |
|---|---|---|
| ¹H NMR (500 MHz, D₂O) | δ 4.82 (d, J=3.5 Hz, H1), 3.65 (s, OCH₃) | Anomeric proton, methoxy |
| ¹³C NMR (125 MHz) | δ 105.2 (C1), 58.9 (OCH₃) | Anomeric carbon, methoxy |
| HRMS (ESI+) | m/z 195.0871 [M+H]⁺ | C₇H₁₄O₆ (calc. 195.0873) |
Stability Studies
The compound exhibits pH-dependent degradation (Figure 2), with maximum stability at pH 6.0–7.0. Accelerated stability testing (40°C/75% RH) confirms a shelf life of 24 months when stored under nitrogen.
化学反应分析
Hydrolysis Reactions
The methoxy group (-OCH₃) at position 6 undergoes hydrolysis under acidic or basic conditions to yield alcohols or hemiacetals.
| Reaction Type | Conditions | Reagents | Products | Yield |
|---|---|---|---|---|
| Acidic Hydrolysis | 0.1 M HCl, reflux, 4–6 hours | Hydrochloric acid | 2-(Hydroxymethyl)oxane-3,4,5,6-tetraol | 72–85% |
| Basic Hydrolysis | 0.1 M NaOH, 60°C, 2 hours | Sodium hydroxide | Partially deprotected polyol derivatives | 65–78% |
Hydrolysis is stereospecific, retaining the β-configuration at the anomeric carbon due to neighboring-group participation .
Oxidation Reactions
The hydroxymethyl (-CH₂OH) group at position 2 is susceptible to oxidation.
Selective oxidation at C2 is achievable using TEMPO/NaClO systems, yielding 2-keto intermediates.
Esterification and Acetylation
The hydroxyl groups at positions 3, 4, and 5 participate in esterification.
Full acetylation requires stoichiometric control to avoid side reactions at the methoxy group.
Glycosylation Reactions
The compound acts as a glycosyl donor in enzymatic and chemical glycosylation.
| Method | Catalyst/Enzyme | Conditions | Products |
|---|---|---|---|
| Enzymatic | Glycosyltransferase | pH 7.4, 37°C | Alkyl glucosides (CₙH₂ₙ₊₁-O-C₇H₁₂O₆) |
| Chemical (Koenigs–Knorr) | Ag₂O, DCM | Anhydrous, 24 hours | β-linked disaccharides |
Glycosylation efficiency depends on the protecting-group strategy; unprotected hydroxyls reduce regioselectivity.
Methanolysis and Transetherification
The methoxy group participates in transetherification under acidic conditions.
| Reagent | Conditions | Products | Application |
|---|---|---|---|
| MeOH, H₂SO₄ | Reflux, 8 hours | Methyl α/β-glucopyranoside | Surfactant synthesis |
| Long-chain alcohols | BF₃·Et₂O, 60°C | Alkyl glucosides (e.g., octyl glucoside) | Biodegradable detergents |
Methanolysis proceeds via SN1 mechanism, yielding a mixture of α- and β-anomers (ratio 1:2) .
Stability and Degradation
The compound degrades under harsh conditions:
科学研究应用
Antidiabetic Properties
One of the notable applications of 2-(Hydroxymethyl)-6-methoxyoxane-3,4,5-triol is in the development of antidiabetic medications. Research has indicated that this compound may function as an SGLT2 inhibitor, which is crucial in managing diabetes mellitus by reducing glucose reabsorption in the kidneys . A patent (EP3045466B1) describes its use in formulations aimed at treating diabetes, highlighting its potential therapeutic benefits .
Drug Delivery Systems
The compound has also been explored for its role in drug delivery systems. Its ability to form micellar structures can enhance the solubility and bioavailability of poorly soluble drugs. This characteristic makes it a valuable component in pharmaceutical formulations aimed at improving therapeutic efficacy .
Cell Biology
In cell biology, 2-(Hydroxymethyl)-6-methoxyoxane-3,4,5-triol serves as a substrate for various biochemical assays. Its structural properties allow it to participate in glycosylation reactions and other enzymatic processes that are essential for cellular metabolism and signaling pathways .
Enzyme Inhibition Studies
The compound has been utilized in studies focusing on enzyme inhibition. Its interaction with specific enzymes can provide insights into metabolic pathways and the regulation of biochemical processes within cells. This application is particularly relevant in understanding disease mechanisms and developing new therapeutic strategies .
Biodegradable Polymers
In materials science, 2-(Hydroxymethyl)-6-methoxyoxane-3,4,5-triol has been investigated for its potential use in synthesizing biodegradable polymers. The incorporation of this compound into polymer matrices can improve the material's properties, such as flexibility and degradation rates, making it suitable for environmentally friendly applications .
Coatings and Adhesives
The compound's chemical structure allows it to be used as a modifier in coatings and adhesives. Its presence can enhance adhesion properties and improve resistance to environmental factors like moisture and temperature fluctuations .
Data Summary Table
Case Study 1: Antidiabetic Formulation Development
A study published in a patent application detailed the synthesis of a novel antidiabetic agent using 2-(Hydroxymethyl)-6-methoxyoxane-3,4,5-triol as a key ingredient. The research demonstrated significant improvements in glucose control among diabetic model organisms when treated with the formulated drug .
Case Study 2: Enzyme Interaction Analysis
Research conducted on the enzyme inhibition properties of this compound revealed its potential to modulate key metabolic pathways involved in glucose metabolism. The findings suggested that it could be a promising candidate for further development as a therapeutic agent targeting metabolic disorders .
作用机制
Enzymatic Hydrolysis: : Beta-D-Glucopyranoside, methyl is hydrolyzed by glycosidases, which cleave the glycosidic bond to release glucose and methanol. The enzyme binds to the glycoside and catalyzes the hydrolysis reaction through a series of steps involving the formation of an enzyme-substrate complex, transition state, and product release.
Molecular Targets and Pathways
Glycosidases: These enzymes specifically target the glycosidic bond in 2-(Hydroxymethyl)-6-methoxyoxane-3,4,5-triol.
Metabolic Pathways: The compound is involved in metabolic pathways related to carbohydrate metabolism and energy production.
相似化合物的比较
Physicochemical Data
- Solubility: High solubility in polar solvents (e.g., methanol, water) due to multiple hydroxyl groups.
- Stereochemistry : The (2R,3S,4S,5R,6R) configuration is critical for its biological interactions, as seen in its use in cosmetic formulations .
Comparison with Structurally Similar Compounds
2-Methoxy-6-methyloxane-3,4,5-triol
Methyl α-D-Glucopyranoside
PPG-10 Methyl Glucose Ether
Anticancer Analog: 2-[p-(2-Carboxyhydrazino)phenoxy]-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
- Structure: Features a carboxyhydrazino-phenoxy substituent.
- Molecular Formula : C₁₃H₁₉N₃O₉ (MW: 361.31 g/mol) .
- Key Differences :
Comparative Data Table
常见问题
Basic Research Questions
Q. What are the standard methods for synthesizing 2-(Hydroxymethyl)-6-methoxyoxane-3,4,5-triol?
- Methodological Answer : Synthesis typically involves regioselective glycosylation or methoxylation of a hexopyranoside precursor. For example, similar compounds have been synthesized via nucleophilic substitution using methoxy groups introduced via alkylation or etherification under anhydrous conditions. Optimization of protecting groups (e.g., acetyl or benzyl) is critical to avoid side reactions during hydroxylation steps .
Q. How is the compound characterized using spectroscopic techniques?
- Methodological Answer : Structural elucidation relies on 1H-NMR , 13C-NMR , DEPT-135 , and IR spectroscopy . Key signals include the hydroxymethyl proton (δ ~3.5–4.0 ppm) and methoxy group (δ ~3.3 ppm). Carbon assignments for the oxane ring and hydroxylated positions are validated against literature data . High-resolution mass spectrometry (HRMS) confirms molecular weight accuracy (±1 ppm).
Q. What solvent systems are optimal for chromatographic purification of this compound?
- Methodological Answer : Reverse-phase HPLC (C18 column) with gradients of acetonitrile/water (0.1% formic acid) is effective. For polar impurities, normal-phase silica gel chromatography using ethyl acetate/methanol (9:1) is recommended. Monitoring via TLC (Rf ~0.3 in ethyl acetate:hexane 7:3) ensures purity .
Advanced Research Questions
Q. How can discrepancies in NMR data during structural elucidation be resolved?
- Methodological Answer : Contradictions in NMR signals (e.g., overlapping peaks) are addressed via 2D NMR (COSY, HSQC, HMBC). For example, HMBC correlations between the methoxy group and C-6 of the oxane ring confirm regiochemistry. Comparison with synthetic analogs or computational modeling (DFT-based chemical shift predictions) resolves ambiguities .
Q. What strategies stabilize 2-(Hydroxymethyl)-6-methoxyoxane-3,4,5-triol under varying pH conditions?
- Methodological Answer : Stability studies show degradation at pH < 3 (acid-catalyzed hydrolysis of glycosidic bonds) and pH > 10 (base-induced oxidation). Buffered solutions (pH 5–7) at 4°C minimize degradation. Lyophilization with cryoprotectants (trehalose) enhances long-term storage stability .
Q. How is enantiomeric purity assessed for stereoisomers of this compound?
- Methodological Answer : Chiral HPLC (Chiralpak IA column) with a mobile phase of hexane/isopropanol (85:15) resolves enantiomers. Optical rotation ([α]D) and circular dichroism (CD) spectroscopy validate stereochemical assignments. X-ray crystallography provides definitive confirmation of absolute configuration .
Q. What metabolic pathways are predicted for this compound in biological systems?
- Methodological Answer : In silico tools (SwissADME) predict Phase I metabolism via hepatic CYP450-mediated oxidation of the methoxy group. Phase II conjugation (glucuronidation) targets the hydroxymethyl moiety. In vitro assays with microsomal enzymes (e.g., human liver S9 fraction) validate these pathways .
Data Contradiction Analysis
Q. How to reconcile conflicting bioactivity data across studies?
- Methodological Answer : Discrepancies in reported IC50 values may arise from assay conditions (e.g., cell line variability, solvent effects). Standardize protocols using reference compounds (e.g., dapagliflozin for SGLT2 inhibition studies) and validate via dose-response curves. Meta-analysis of raw data adjusts for batch effects .
Experimental Design Considerations
Q. What controls are essential in toxicity assays for this compound?
- Methodological Answer : Include vehicle controls (e.g., DMSO ≤0.1%), positive controls (e.g., hydrogen peroxide for oxidative stress assays), and cell viability controls (MTT assay). For in vivo studies, monitor renal glucose excretion to differentiate compound-specific effects from systemic toxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
